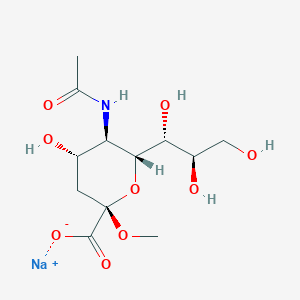

2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt

説明

BenchChem offers high-quality 2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C12H20NNaO9 |

|---|---|

分子量 |

345.28 g/mol |

IUPAC名 |

sodium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |

InChI |

InChI=1S/C12H21NO9.Na/c1-5(15)13-8-6(16)3-12(21-2,11(19)20)22-10(8)9(18)7(17)4-14;/h6-10,14,16-18H,3-4H2,1-2H3,(H,13,15)(H,19,20);/q;+1/p-1/t6-,7+,8+,9+,10+,12-;/m0./s1 |

InChIキー |

WAEZEQUBHGTBMQ-JYMIJESRSA-M |

異性体SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])OC)O.[Na+] |

正規SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC)O.[Na+] |

製品の起源 |

United States |

The Enigmatic Dance of Inhibition: A Technical Guide to the Mechanism of Action of 2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt in Sialidase Inhibition

Introduction: The Crucial Role of Sialidases and the Quest for Their Modulation

Sialidases, also known as neuraminidases, are a ubiquitous class of enzymes that catalyze the hydrolysis of terminal sialic acid residues from glycoproteins, glycolipids, and oligosaccharides.[1][2] This seemingly simple act of cleavage has profound implications across a spectrum of biological processes, from viral propagation and bacterial pathogenesis to host-cell signaling and immune regulation.[3][4] The critical role of sialidases in the lifecycle of the influenza virus, for instance, has propelled them into the spotlight as a prime target for antiviral drug development, leading to the creation of successful inhibitors like oseltamivir and zanamivir.[3][4]

This guide delves into the mechanistic intricacies of sialidase inhibition, with a specific focus on a lesser-explored analog: 2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt. While extensive research has elucidated the inhibitory mechanisms of many sialic acid derivatives, this particular compound remains a subject of scientific inquiry. This document will, therefore, provide a foundational understanding of established sialidase inhibition mechanisms and, based on these principles, put forth a scientifically grounded, hypothesized mechanism of action for 2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt. Furthermore, we will equip researchers with a detailed experimental protocol to empirically test this hypothesis and characterize the inhibitory potential of this and other novel compounds.

Pillar 1: The Foundations of Sialidase Catalysis and Inhibition

To comprehend inhibition, one must first grasp the catalytic process. Sialidases employ a sophisticated mechanism to cleave the glycosidic linkage of sialic acid. The active site of a sialidase is a highly conserved pocket, exquisitely shaped to accommodate the sialic acid substrate.[4][5] Key to this interaction is a triad of arginine residues that form salt bridges with the carboxylate group of sialic acid, anchoring it in the active site.[1][5] A conserved tyrosine residue often acts as a nucleophile, attacking the anomeric carbon and leading to the formation of a transient covalent intermediate or a stabilized oxocarbenium ion transition state.[1]

Sialidase inhibitors primarily function through several key mechanisms:

-

Transition-State Analogs: These are the most common and effective class of sialidase inhibitors.[1][3] They are designed to mimic the unstable, high-energy transition state of the sialic acid substrate during catalysis. By binding with high affinity to the active site, they effectively block the entry of the natural substrate. Prominent examples include 2-deoxy-2,3-dehydro-N-acetylneuraminic acid (DANA) and the anti-influenza drugs oseltamivir and zanamivir.[1]

-

Mechanism-Based Inhibitors (Suicide Inhibitors): These compounds are initially processed by the enzyme like a normal substrate. However, during the catalytic cycle, they are converted into a highly reactive species that forms a covalent bond with a critical residue in the active site, leading to irreversible inactivation of the enzyme.

-

Product Analogs: These inhibitors are structurally similar to the product of the enzymatic reaction (free sialic acid). By binding to the active site, they compete with the substrate, thereby reducing the rate of the enzymatic reaction. Their efficacy is often lower than that of transition-state analogs.

Pillar 2: A Hypothesized Mechanism of Action for 2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt

In the absence of direct experimental evidence for the inhibitory activity of 2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt, we can formulate a plausible mechanism based on its molecular structure and the known structure-activity relationships of other sialic acid analogs.

The core of our hypothesis is that 2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt acts as a competitive inhibitor of sialidase, with its binding affinity being modulated by the presence of the 2-O-methyl group.

Here's a breakdown of the rationale:

-

Competitive Inhibition: The overall structure of the molecule is highly similar to the natural substrate, N-acetylneuraminic acid. It possesses the key functional groups, including the carboxylate and N-acetyl moieties, that are crucial for recognition and binding within the sialidase active site. Therefore, it is highly probable that it competes with the natural substrate for binding to the same active site.

-

The Role of the 2-O-Methyl Group: The introduction of a methyl group at the 2-position introduces a significant steric and electronic change compared to the hydroxyl group in the natural substrate. This modification is expected to have several consequences:

-

Steric Hindrance: The bulky methyl group may clash with amino acid residues in the active site that are involved in the catalytic process, potentially preventing the enzyme from adopting the optimal conformation for catalysis.

-

Disruption of Hydrogen Bonding: The hydroxyl group at the C-2 position of sialic acid can participate in hydrogen bonding interactions within the active site. Replacing it with a methyl group eliminates this possibility, which could lead to a decrease in binding affinity.

-

Electronic Effects: The methyl group is electron-donating, which could subtly alter the electronic properties of the anomeric carbon and influence the stability of a potential oxocarbenium ion-like transition state.

-

Whether the net effect of these changes results in potent inhibition or a weaker interaction can only be determined experimentally. However, studies on O-acetylated sialic acids have shown that modifications at various positions can reduce the rate of sialidase activity, lending credence to the idea that a 2-O-methyl group would indeed impact the enzyme-substrate interaction.

Visualizing the Hypothesized Interaction

The following DOT graph illustrates a simplified, hypothetical binding model of 2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt within a generic sialidase active site. The model highlights the key interactions and the potential steric clash introduced by the 2-O-methyl group.

Caption: Hypothesized binding of the inhibitor in the sialidase active site.

Pillar 3: A Self-Validating Experimental Protocol for Sialidase Inhibition Assay

To empirically validate the hypothesized mechanism and quantify the inhibitory potency of 2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt, a robust and reproducible experimental protocol is essential. The following is a detailed, step-by-step methodology for a fluorometric sialidase inhibition assay using the common substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Objective:

To determine the half-maximal inhibitory concentration (IC50) of 2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt against a specific sialidase.

Materials:

-

Sialidase (e.g., from Clostridium perfringens, influenza virus, or human recombinant)

-

2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt (Test Inhibitor)

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) (Substrate)

-

A known sialidase inhibitor (e.g., DANA) (Positive Control Inhibitor)

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 4 mM CaCl2)

-

Stop Solution (e.g., 0.5 M sodium carbonate, pH 10.7)

-

96-well black, flat-bottom microplates

-

Microplate fluorometer (Excitation: ~365 nm, Emission: ~445 nm)

-

Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Workflow:

Sources

- 1. Crystal structure of the human cytosolic sialidase Neu2. Evidence for the dynamic nature of substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Importance of neuraminidase active-site residues to the neuraminidase inhibitor resistance of influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]

- 5. Importance of Neuraminidase Active-Site Residues to the Neuraminidase Inhibitor Resistance of Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]

Biological significance of 2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt in glycobiology

Target Audience: Glycobiologists, Structural Biologists, and Drug Development Professionals Compound Identity: 2-O-Methyl-β-D-N-acetylneuraminic Acid Sodium Salt (CAS: 63879-76-5)[1]

The Anomeric Conundrum in Sialic Acid Biology

Sialic acids, predominantly N-acetylneuraminic acid (Neu5Ac), are terminal nine-carbon monosaccharides that dictate critical cellular interactions, ranging from immune evasion to viral pathogenesis[2]. In natural mammalian glycoconjugates, Neu5Ac exists almost exclusively in the alpha (α) configuration (e.g., α2,3- or α2,6-linked to galactose)[2].

However, there is one critical biological exception: CMP-Neu5Ac , the activated nucleotide sugar donor used by sialyltransferases (STs), features a strictly beta (β) linkage [2].

Studying the β-anomer is notoriously difficult. Free Neu5Ac in aqueous solution undergoes rapid mutarotation, reaching a dynamic equilibrium (predominantly β, but with significant α presence) and transient acyclic keto-enol forms[3]. To isolate the biological role of the β-anomer, researchers utilize 2-O-Methyl-β-D-N-acetylneuraminic Acid Sodium Salt . By methylating the C2 anomeric hydroxyl group, the molecule is sterically and chemically "locked" in the β-configuration[3]. The sodium salt formulation (C12H20NNaO9, MW: 345.28) ensures high aqueous solubility required for physiological assays,[1].

Mechanistic Probing of Sialyltransferases

Sialyltransferases catalyze the transfer of Neu5Ac from CMP-Neu5Ac to an acceptor glycan. Because the donor is β-linked and the product is α-linked, STs operate via an inverting mechanism [4].

During drug development targeting cancer metastasis (where STs are often overexpressed), researchers need stable analogs of CMP-Neu5Ac to design competitive inhibitors[5]. 2-O-Methyl-β-D-Neu5Ac serves as a non-hydrolyzable structural mimic of the Neu5Ac moiety within CMP-Neu5Ac. Because it lacks the cytidine monophosphate leaving group, it cannot be transferred, but its locked β-stereochemistry allows it to perfectly occupy the donor-binding pocket of STs. This enables researchers to decouple donor-binding kinetics from the catalytic transfer step, providing a baseline for designing high-affinity phosphoramidate or flavonoid-based ST inhibitors[5].

Diagram 1: Sialyltransferase inverting mechanism and competitive binding by the stable β-analog.

Sialidase Resistance and Viral Receptor Mapping

Sialidases (neuraminidases) are enzymes that specifically hydrolyze α-ketosidic linkages of terminal sialic acids. Because 2-O-Methyl-β-D-Neu5Ac is β-linked, it is completely resistant to sialidase cleavage[4].

This resistance is highly advantageous in structural biology. Many viral capsid proteins, such as the Polyomavirus VP1, initiate infection by binding to host sialic acids[6]. When mapping these viral binding epitopes using Saturation Transfer Difference NMR (STD-NMR) or X-ray crystallography, the presence of trace endogenous sialidases in protein preparations can degrade natural α-linked glycan probes. Using 2-O-Methyl-β-D-Neu5Ac provides an enzymatically indestructible, non-mutarotating reference standard that accurately maps the spatial requirements of the viral binding pocket[3],[6].

Quantitative Data: Anomeric Comparison

The following table synthesizes the distinct physicochemical and biological properties of sialic acid anomers, highlighting the utility of the 2-O-Methyl-β derivative.

| Property | Natural α-Sialosides (e.g., α2,3-SL) | Free Neu5Ac (Aqueous) | 2-O-Methyl-β-D-Neu5Ac |

| Anomeric State | Locked Alpha (α) | Dynamic Equilibrium (~95% β, ~5% α) | Locked Beta (β) |

| Biological Role | Cell-surface recognition, receptor | Intermediate metabolite | Mimics CMP-Neu5Ac donor |

| Sialidase Susceptibility | Highly Susceptible (Hydrolyzed) | Variable | Completely Resistant |

| NMR Stability (C2 Shift) | ~100 ppm (Stable) | Broad/Shifting due to mutarotation | ~97 ppm (Highly Stable) |

| Primary Research Utility | Acceptor binding studies | General metabolic assays | ST inhibition, STD-NMR standard |

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely list steps, but establish a chain of causality and internal validation. Below are two core workflows utilizing 2-O-Methyl-β-D-Neu5Ac.

Protocol A: STD-NMR for Viral Protein-Glycan Interaction

Objective: Map the binding epitope of a viral capsid protein (e.g., VP1) to the sialic acid β-anomer[6].

-

Isotope Exchange: Lyophilize the viral protein and 2-O-Methyl-β-D-Neu5Ac, then resuspend in 99.9% D₂O buffer (pD 7.4).

-

Causality: H₂O protons (4.7 ppm) will overwhelm the detector and obscure the ligand's H3 equatorial/axial signals. D₂O eliminates this solvent interference.

-

-

Selective Saturation (On-Resonance): Irradiate the sample at -1.0 ppm for 2 seconds.

-

Causality: Viral protein methyl groups resonate below 0 ppm, whereas the sialic acid analog has no signals in this region. This ensures only the protein is saturated.

-

-

Spin Diffusion: Allow the saturation to spread through the protein's proton network and transfer to the bound 2-O-Methyl-β-D-Neu5Ac via intermolecular Nuclear Overhauser Effect (NOE).

-

Off-Resonance Control: Irradiate a duplicate scan at +40 ppm.

-

Causality: Neither protein nor ligand absorbs at 40 ppm, providing an unperturbed baseline spectrum.

-

-

System Validation (The Self-Validating Step): Subtract the On-resonance spectrum from the Off-resonance spectrum. To validate that the resulting signals are due to true binding and not direct ligand irradiation, run a Ligand-Only Control (2-O-Methyl-β-D-Neu5Ac without protein). The difference spectrum of the control must be completely flat.

Diagram 2: Self-validating STD-NMR workflow for mapping protein-glycan interactions.

Protocol B: Sialyltransferase Competitive Binding Assay

Objective: Determine the binding affinity ( Ki ) of the β-analog to a recombinant ST[5].

-

Enzyme-Ligand Incubation: Incubate recombinant ST (e.g., ST6Gal-I) with a fluorescent acceptor (BODIPY-lactose) and titrating concentrations of 2-O-Methyl-β-D-Neu5Ac (10 µM to 1 mM).

-

Causality: The β-methyl analog will pre-occupy the donor pocket, establishing a competitive equilibrium.

-

-

Reaction Initiation: Spike the mixture with a limiting concentration of natural CMP-Neu5Ac (e.g., at its Km value).

-

Causality: Using a limiting donor concentration ensures the competitive effect of the analog is quantifiable and not masked by excess substrate.

-

-

Capillary Electrophoresis (CE) Separation: Quench the reaction with ethanol and inject into a CE system.

-

Causality: CE easily separates the highly negatively charged sialylated BODIPY-lactose product from the neutral unreacted acceptor based on charge-to-mass ratio.

-

-

System Validation: Include a No-Enzyme Control (to establish baseline acceptor fluorescence) and a No-Inhibitor Control (to define Vmax ). Calculate the Z'-factor; a value >0.5 validates the assay's robustness for distinguishing competitive inhibition.

Conclusion

2-O-Methyl-β-D-N-acetylneuraminic Acid Sodium Salt is far more than a simple chemical derivative; it is a precision tool in glycobiology. By locking the sialic acid anomeric center in the beta configuration, it circumvents the mutarotation and sialidase susceptibility that plague free Neu5Ac. Whether utilized as a non-hydrolyzable donor mimic for sialyltransferase inhibitor design or as a stable probe for mapping viral receptor binding via STD-NMR, this compound provides the structural certainty required for advanced therapeutic development.

References

-

[4] ACS Chemical Biology. A Sialyltransferase Mutant with Decreased Donor Hydrolysis and Reduced Sialidase Activities for Directly Sialylating Lewisx. Available at:[Link]

-

[3] Journal of the American Chemical Society. 13C-Labeled N-Acetyl-neuraminic Acid in Aqueous Solution: Detection and Quantification of Acyclic Keto, Keto Hydrate, and Enol Forms by 13C NMR Spectroscopy. Available at:[Link]

-

[2] Glycobiology (Oxford Academic). Current trends in the structure–activity relationships of sialyltransferases. Available at:[Link]

-

[6] mBio (ASM Journals). Structural Basis and Evolution of Glycan Receptor Specificities within the Polyomavirus Family. Available at:[Link]

-

[5] International Journal of Molecular Sciences (MDPI). Sialyltransferase Inhibitors for the Treatment of Cancer Metastasis: Current Challenges and Future Perspectives. Available at:[Link]

Sources

Structural Dynamics and Physicochemical Profiling of 2-O-Methyl-β-D-N-acetylneuraminic Acid Sodium Salt

Target Audience: Researchers, Glycobiologists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In the field of glycobiology and virology, understanding the stereospecific interactions between sialic acids and carbohydrate-binding proteins (such as viral hemagglutinins, siglecs, and neuraminidases) is paramount. Natural N-acetylneuraminic acid (Neu5Ac) exists in a dynamic equilibrium of α and β anomers in aqueous solutions. This mutarotation introduces a significant variable in binding kinetics and enzymatic assays.

To isolate stereospecific variables, researchers employ 2-O-Methyl-β-D-N-acetylneuraminic Acid Sodium Salt (CAS: 63879-76-5). By methylating the C2 hydroxyl group, the anomeric center is chemically locked into the β -configuration. As a Senior Application Scientist, I rely on this compound as a highly stable, non-hydrolyzable negative control and structural probe. Because mammalian and viral neuraminidases are strictly specific to α -linked sialic acids, this β -anomer serves as an essential tool for validating enzyme specificity, screening competitive inhibitors, and mapping the stereochemical boundaries of receptor binding pockets[1].

Physicochemical Properties & Structural Architecture

The utility of 2-O-Methyl-β-D-Neu5Ac stems directly from its physicochemical stability. The sodium salt formulation drastically enhances aqueous solubility compared to the free acid, ensuring rapid dissolution in physiological buffers without altering the localized pH—a critical factor when working with pH-sensitive viral glycoproteins.

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters of the compound, grounded in analytical standards provided by 1[1] and 2[2].

| Parameter | Specification |

| Chemical Name | 2-O-Methyl-β-D-N-acetylneuraminic Acid Sodium Salt |

| Synonyms | N-Acetyl-β-neuraminic Methyl Glycoside Sodium Salt |

| CAS Number | 63879-76-5 |

| Molecular Formula | C₁₂H₂₀NNaO₉ |

| Molecular Weight | 345.28 g/mol |

| Exact Mass | 345.10 g/mol |

| Appearance | White to off-white crystalline powder |

| Aqueous Solubility | Highly soluble (≥ 50 mg/mL in ddH₂O) |

| Storage Conditions | -20°C, desiccated (moisture sensitive) |

Causality Note: The O-methyl glycosidic bond at the C2 position prevents the spontaneous ring-opening required for mutarotation. This guarantees that 100% of the molecules in your assay remain in the β -conformation, eliminating the baseline noise typically caused by the α/β equilibrium of unmodified Neu5Ac.

Mechanistic Insights: Stereospecificity in Sialic Acid Recognition

In biological systems, sialic acids are predominantly found in α -linkages (e.g., α 2,3 or α 2,6 to galactose) at the terminal ends of glycoconjugates. Viral proteins, such as Influenza Hemagglutinin (HA), have evolved to recognize these specific α -geometries to facilitate host cell entry. Conversely, viral Neuraminidase (NA) specifically hydrolyzes α -linkages to release newly formed virions[3].

When 2-O-Methyl-β-D-Neu5Ac is introduced into this system, the spatial orientation of the carboxylate group relative to the pyranose ring is inverted compared to the natural α -anomer. This stereochemical mismatch prevents the catalytic water molecule in the neuraminidase active site from executing the nucleophilic attack required for glycosidic cleavage. Thus, the β -anomer acts as an unreactive structural probe.

Fig 1: Divergent interaction pathways of natural α-sialic acid vs. the locked β-anomeric analog.

Validated Experimental Methodologies

To guarantee reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to differentiate between enzymatic activity and spontaneous chemical degradation.

Protocol 1: Preparation of Standardized 2-O-Methyl-β-D-Neu5Ac Solutions

Objective: Reconstitute the sodium salt while preventing acid-catalyzed hydrolysis of the methyl glycoside.

-

Equilibration: Remove the lyophilized 2-O-Methyl-β-D-Neu5Ac vial from -20°C storage. Allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening cold vials introduces condensation; ambient moisture can trigger localized hydrolysis over time.

-

Buffer Selection: Prepare a 100 mM stock solution by dissolving the powder in sterile, double-distilled water (ddH₂O) adjusted to pH 7.0–7.4. Avoid unbuffered acidic solutions (pH < 4.0), as O-glycosidic bonds are susceptible to acid cleavage.

-

Verification: Verify the pH of the final stock solution using a micro-pH probe. The sodium salt formulation should naturally buffer near neutrality.

-

Storage: Aliquot the stock into single-use low-bind microcentrifuge tubes (e.g., 50 µL per tube) and flash-freeze in liquid nitrogen. Store at -80°C. Avoid freeze-thaw cycles to maintain strict anomeric purity.

Protocol 2: Neuraminidase Stereospecificity Validation Assay

Objective: Utilize the β-anomer as a negative control to validate the α -specificity of a novel neuraminidase isolate.

-

Assay Buffer Preparation: Prepare a reaction buffer consisting of 32.5 mM MES, 4 mM CaCl₂, adjusted strictly to pH 6.5. Causality: Calcium ions are essential cofactors for neuraminidase stabilization, and pH 6.5 represents the optimal catalytic environment for most viral sialidases without risking acid-hydrolysis of the substrate.

-

Control Setup (Self-Validation):

-

Positive Control: 1 mM 2'-(4-Methylumbelliferyl)- α -D-N-acetylneuraminic acid (MUNANA).

-

Negative Control: 1 mM 2-O-Methyl-β-D-Neu5Ac.

-

Mock Digestion: 1 mM 2-O-Methyl-β-D-Neu5Ac in buffer without enzyme (validates chemical stability).

-

-

Enzyme Incubation: Add 10 µL of the purified neuraminidase (standardized to 0.1 U/mL) to 90 µL of the respective substrate solutions. Incubate at 37°C for 30 minutes.

-

Termination & Analysis: Terminate the reaction by adding 100 µL of 0.1 M Glycine-NaOH (pH 10.7). Analyze the cleavage products via LC-MS (monitoring for the release of free Neu5Ac at m/z 308.1 [M-H]-).

-

Expected Outcome: The positive control will yield high fluorescence/cleavage peaks, while the β -anomer and mock digestion will show zero free Neu5Ac, proving the enzyme's strict α -linkage requirement.

Analytical Characterization & Quality Control

For researchers synthesizing or procuring this standard, verifying the anomeric purity is non-negotiable.

-

NMR Spectroscopy: The β -configuration is definitively confirmed via ¹H-NMR. The chemical shift of the equatorial H-3 proton in the β -anomer typically resonates further downfield compared to the axial H-3 proton of the α -anomer. The presence of a sharp singlet integrating to 3 protons near 3.2-3.3 ppm confirms the intact 2-O-methyl group.

-

Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) should yield a primary molecular ion peak at m/z 344.09 [M-H]⁻ in negative ion mode, corresponding to the exact mass of the free acid form (345.10 g/mol minus a proton)[1].

References

- LGC Standards. "2-O-Methyl-Beta-D-N-acetylneuraminic Acid Sodium Salt - Chemical Data.

- Fisher Scientific. "2-O-Methyl-Beta-D-N-acetylneuraminic Acid Sodium Salt, TRC - Specifications.

- GuideChem. "2-O-METHYL-ALPHA-D-N-ACETYLNEURAMINIC ACID - Use and Manufacturing." (Cited for comparative context of O-methyl sialic acid analogs in HA binding).

Sources

Synthesis Pathway and Isolation of 2-O-Methyl-β-D-N-acetylneuraminic Acid Sodium Salt: A Technical Blueprint

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary

In the structural biology of glycan processing, stable analogs of N-acetylneuraminic acid (Neu5Ac) are indispensable tools for probing carbohydrate-protein interactions and evaluating neuraminidase inhibitors. Among these, 2-O-Methyl-β-D-N-acetylneuraminic Acid Sodium Salt (CAS: 63879-76-5) stands out as a highly stable, biologically relevant reference standard.

As a Senior Application Scientist, I have designed this whitepaper to move beyond generic synthetic descriptions. Here, we dissect the causality behind the chemical transformations—specifically, how thermodynamic controls and orthogonal reactivities are leveraged to overcome the inherent structural challenges of sialic acid functionalization. The protocols provided herein constitute a self-validating system, ensuring high-fidelity reproducibility for downstream pharmaceutical applications.

Mechanistic Pathway & Chemical Rationale

The synthesis of the target compound relies on a highly orchestrated two-step process: (1) Fischer Glycosidation followed by (2) Selective Saponification .

Step 1: Fischer Glycosidation under Thermodynamic Control

Neu5Ac is an α-keto acid, making its anomeric center (C2) sterically hindered and prone to elimination (forming glycals) under harsh conditions. To achieve methylation, we employ a Fischer glycosidation strategy using anhydrous methanol and a solid-supported Brønsted acid catalyst, typically Dowex 50W-X8 (H⁺ form)[1][2].

-

The Causality of the Catalyst: Utilizing a macroporous cation-exchange resin rather than homogeneous mineral acids (like HCl or H₂SO₄) prevents the degradation of the highly sensitive sugar and drastically simplifies downstream isolation[2].

-

Stereochemical Control: The reaction proceeds via an oxocarbenium ion intermediate. While the α-anomer is kinetically accessible, extended reflux conditions drive the equilibrium toward the thermodynamically favored β-pyranoside[1]. In the 1C4 chair conformation of sialic acids, the β-anomer places the bulky carboxylate group in the axial position and the methoxy group in the equatorial position, effectively minimizing 1,3-diaxial steric strain[3].

Fig 1: Fischer glycosidation pathway of Neu5Ac to the β-methyl glycoside methyl ester.

Step 2: Selective Saponification and Orthogonal Reactivity

The Fischer glycosidation yields an intermediate where both the anomeric center is a methyl glycoside and the C1 carboxylic acid is a methyl ester. To isolate the target sodium salt, we must selectively hydrolyze the ester without cleaving the glycoside.

-

The Causality of the Base: Acetals (the glycosidic bond) are inherently stable to basic conditions. By treating the intermediate with a precisely controlled stoichiometric excess of aqueous sodium hydroxide (NaOH) at ambient temperature, the methyl ester undergoes rapid saponification. The resulting carboxylate is permanently trapped as the sodium salt.

Experimental Protocols: A Self-Validating System

The following methodologies are designed with built-in visual and analytical checkpoints to ensure protocol integrity.

Protocol A: Synthesis of Methyl 2-O-methyl-β-D-N-acetylneuraminate

-

Preparation: Suspend 10.0 g (32.3 mmol) of anhydrous Neu5Ac in 250 mL of anhydrous methanol.

-

Catalysis: Add 15.0 g of pre-washed, dry Dowex 50W-X8 (H⁺ form) strongly acidic cation exchange resin[2].

-

Reaction: Heat the suspension to a gentle reflux (65 °C) under an inert argon atmosphere.

-

Validation Checkpoint: The initial cloudy suspension will transition to a clear solution within 2–4 hours as the insoluble free acid converts to the highly soluble methyl ester intermediate.

-

-

Equilibration: Maintain reflux for 24 hours to ensure complete thermodynamic equilibration to the β-anomer[1][3].

-

Filtration: Cool the mixture to room temperature. Filter off the Dowex resin using a coarse glass frit, washing the resin bed with 50 mL of cold methanol.

-

Concentration: Evaporate the filtrate under reduced pressure to yield a pale-yellow foam. Proceed directly to Protocol B without further purification.

Protocol B: Saponification and Isolation of the Sodium Salt

-

Hydrolysis: Dissolve the crude foam from Protocol A in 100 mL of distilled water. Cool the solution to 4 °C in an ice bath.

-

Saponification: Dropwise, add 35.5 mL of a 1.0 M aqueous NaOH solution (1.1 equivalents). Remove the ice bath and stir at 25 °C for 1 hour.

-

Validation Checkpoint: Monitor by TLC (Silica gel, EtOAc/MeOH/H₂O 6:3:1). The higher-R_f ester spot will completely disappear, replaced by a baseline-hugging carboxylate spot.

-

-

Neutralization: To neutralize the excess NaOH, add Amberlite IRC-50 (H⁺ form)—a weakly acidic resin—in small portions until the solution pH stabilizes exactly at 7.5.

-

Critical Insight: Never use Dowex 50W-X8 (H⁺) for this step; its strong acidity can cause local pH drops that may trigger premature hydrolysis of the glycosidic bond.

-

-

Isolation: Filter the resin and wash with 20 mL of ultra-pure water.

-

Lyophilization: Flash-freeze the combined aqueous filtrate and lyophilize for 48 hours to yield the final 2-O-Methyl-β-D-N-acetylneuraminic Acid Sodium Salt as a flocculent white powder.

Fig 2: Step-by-step downstream isolation workflow yielding the highly pure sodium salt.

Quantitative Data & Characterization

To ensure the trustworthiness of the synthesized compound, compare the isolated batch against the following standardized physicochemical parameters:

| Parameter | Specification / Expected Value |

| Chemical Name | 2-O-Methyl-β-D-N-acetylneuraminic Acid Sodium Salt |

| CAS Registry Number | 63879-76-5 |

| Molecular Formula | C₁₂H₂₀NNaO₉ |

| Molecular Weight | 345.28 g/mol |

| Appearance | White to off-white lyophilized powder |

| Solubility | Highly soluble in H₂O (>50 mg/mL); slightly soluble in MeOH |

| Typical Yield | 82% – 88% (Over two steps from Neu5Ac) |

| Stereochemical Purity | >98% β-anomer (Verified via ¹H-NMR anomeric shift) |

Sources

Comprehensive Stability Profile and Degradation Pathways of 2-O-Methyl-β-D-N-acetylneuraminic Acid Sodium Salt in Aqueous Solutions

Executive Summary

As a Senior Application Scientist navigating the complexities of glycobiology and drug development, one of the most persistent analytical challenges is the inherent chemical instability of the sialosidic linkage. N-acetylneuraminic acid (Neu5Ac) glycosides are notoriously labile in aqueous acidic solutions. However, the synthetic derivative 2-O-Methyl-β-D-N-acetylneuraminic Acid Sodium Salt (Neu5Ac-β-2-OMe) exhibits a radically different stability profile compared to its naturally occurring α-anomer. This technical guide dissects the structural causality behind this stability, maps the mechanistic degradation pathways, and provides self-validating experimental protocols for kinetic profiling.

Structural Dynamics: The β-Anomeric Advantage

To understand the remarkable stability of Neu5Ac-β-2-OMe, we must examine its stereochemistry and the resulting stereoelectronic effects. In aqueous solution, the pyranose ring of sialic acid predominantly adopts a 2C5 chair conformation.

-

The α-Anomer (Natural Linkage): The glycosidic oxygen is axial, and the C1 carboxylate group is equatorial. This axial orientation allows the lone pair electrons on the endocyclic ring oxygen to align antiperiplanar to the exocyclic C-O bond. This optimal orbital overlap provides significant stereoelectronic assistance (the anomeric effect), accelerating the expulsion of the leaving group and the formation of the oxocarbenium ion [1].

-

The β-Anomer (Neu5Ac-β-2-OMe): The glycosidic methoxy group is equatorial, and the carboxylate group is axial. The equatorial leaving group lacks this crucial antiperiplanar lone-pair assistance. Furthermore, the axial carboxylate group creates substantial steric hindrance, physically blocking the approach of hydronium ions and water molecules to the anomeric center.

Causality: The activation energy required to break the glycosidic bond in the β-anomer is significantly higher because it is denied the stereoelectronic "push" from the ring oxygen. This renders it highly resistant to spontaneous and acid-catalyzed hydrolysis compared to the natural α-configuration.

Mechanistic Pathways of Degradation

When degradation of Neu5Ac-β-2-OMe does occur, it proceeds via a unimolecular specific acid-catalyzed (A-1) mechanism 1. The pathway is highly dependent on the protonation state of the C1 carboxylate group (pKa ~ 2.6) 2.

-

Protonation: The exocyclic glycosidic oxygen is rapidly and reversibly protonated by a hydronium ion.

-

Rate-Limiting Cleavage: The C2-O bond breaks, releasing methanol and forming a resonance-stabilized oxocarbenium ion intermediate. In the β-anomer, this step is severely bottlenecked due to the lack of stereoelectronic assistance.

-

Nucleophilic Attack: Water rapidly attacks the oxocarbenium ion, yielding free N-acetylneuraminic acid (which equilibrates into a mixture of anomers) and free methanol.

Figure 1: A-1 specific acid-catalyzed hydrolysis mechanism of Neu5Ac-β-2-OMe.

Comparative Stability Kinetics

The kinetic differences between the α and β anomers are stark. Under mild acidic conditions (e.g., 10 mM HCl, 80°C), the naturally occurring α-anomer is nearly completely hydrolyzed within minutes, whereas the β-anomer remains largely intact for hours 3.

Table 1: Comparative Hydrolysis Kinetics of Sialic Acid Methyl Glycosides (10 mM HCl, 80°C)

| Compound | Anomeric Configuration | Stereoelectronic Assistance | Extent of Hydrolysis |

| Neu5Ac-α-2-OMe | Alpha (Axial Glycoside) | High (Antiperiplanar lone pair) | ~95% hydrolyzed at 20 min |

| Neu-α-2-OMe (De-N-acetyl) | Alpha (Axial Glycoside) | High (Stabilized by free amine) | 47% hydrolyzed at 3 hours |

| Neu5Ac-β-2-OMe | Beta (Equatorial Glycoside) | Low (No antiperiplanar overlap) | Highly stable (Minimal at 3 hrs) |

Data synthesized from established kinetic studies on sialic acid glycosides4.

Experimental Protocols for Stability Profiling

To establish a self-validating system for testing the stability of Neu5Ac-β-2-OMe in your own laboratory, you must rely on orthogonal analytical techniques. Relying solely on the disappearance of the precursor can yield false positives due to precipitation or non-specific adsorption. Tracking the appearance of the degradation product (methanol) ensures strict mass balance.

Protocol: Orthogonal Kinetic Profiling via 1H-NMR and LC-MS/MS

Objective: Determine the pseudo-first-order rate constant ( kobs ) of hydrolysis in aqueous buffers.

Step 1: Sample Preparation

-

Dissolve Neu5Ac-β-2-OMe sodium salt to a final concentration of 10 mM in D₂O-based buffers adjusted to target pH values (e.g., pH 2.0, 4.0, 7.4) using DCl or NaOD.

-

Add 1 mM of an internal standard (e.g., TSP - trimethylsilylpropanoic acid) for NMR referencing.

Step 2: Thermal Incubation & Sampling

-

Incubate the solutions in sealed vials at a controlled temperature (e.g., 37°C for physiological relevance, or 80°C for accelerated degradation).

-

Aliquot 50 µL samples at predefined time points (t = 0, 1h, 2h, 4h, 8h, 24h). Quench acidic samples by neutralizing with a predetermined volume of cold 100 mM NaOH.

Step 3: 1H-NMR Analysis (Primary Validation)

-

Acquire 1H-NMR spectra at 27°C.

-

Track the integration of the intact 2-O-methyl protons (singlet, ~3.30 ppm) against the emerging free methanol protons (singlet, ~3.34 ppm in acidic D₂O).

-

Causality Check: The sum of the integrations of the bound methyl and free methanol must remain constant relative to the TSP internal standard. If the sum decreases, the compound is precipitating, not hydrolyzing.

Step 4: LC-MS/MS (MRM) Quantification (Secondary Validation)

-

Dilute the quenched aliquots 1:1000 in 50% Acetonitrile/Water.

-

Analyze via HILIC-LC-MS/MS in negative ion mode.

-

Monitor the MRM transitions for the intact Neu5Ac-β-2-OMe ( [M−H]− m/z 338 → 87) and free Neu5Ac ( [M−H]− m/z 308 → 87).

Figure 2: Self-validating experimental workflow for kinetic stability profiling.

Practical Implications for Drug Development

The robust stability of Neu5Ac-β-2-OMe makes it an invaluable tool in drug development and glycobiology. Because it resists both chemical hydrolysis and enzymatic cleavage by natural α-sialidases (neuraminidases), it serves as an ideal stable negative control in high-throughput screening assays for viral neuraminidase inhibitors (e.g., Influenza A/B). Furthermore, its structural rigidity in aqueous solutions ensures that crystallographic and NMR binding studies with lectins or hemagglutinins are not confounded by degradation artifacts during the extended timeframes required for data acquisition.

References

- Characterization of the Acid Stability of Glycosidically Linked Neuraminic Acid Source: Department of Cellular & Molecular Medicine, UCSD URL

- Kinetic studies on the acid hydrolysis of the methyl ketoside of unsubstituted and O-acetylated N-acetylneuraminic acid Source: PubMed / NIH URL

- Mechanistic pathways for the hydrolysis of sialic acid glycosides Source: ResearchGate URL

- 7-Fluorosialyl Glycosides Are Hydrolysis Resistant but Readily Assembled by Sialyltransferases Providing Easy Access to More Metabolically Stable Glycoproteins Source: ACS Central Science URL

Sources

Application Note: Preparation and Handling of 2-O-Methyl-β-D-N-acetylneuraminic Acid Sodium Salt Stock Solutions

Abstract

2-O-Methyl-β-D-N-acetylneuraminic Acid is a methylated derivative of N-acetylneuraminic acid (Neu5Ac), the most common member of the sialic acid family.[1] Sialic acids are terminal monosaccharides on the glycan chains of glycoproteins and glycolipids, playing pivotal roles in cellular recognition, signaling, and host-pathogen interactions.[2][3] The methylation at the C-2 position makes this analog a valuable tool for studying the binding specificities of sialidases and other sialic acid-binding proteins, as well as for developing potential therapeutic agents. Accurate and reproducible experimental outcomes depend on the precise preparation of stable, high-quality stock solutions. This guide provides a detailed, field-proven protocol for the preparation, quality control, and storage of 2-O-Methyl-β-D-N-acetylneuraminic Acid Sodium Salt solutions for research and development applications.

Introduction: The Scientific Imperative for Precision

This document provides a robust framework for preparing stock solutions, emphasizing the scientific rationale behind each step. By understanding the "why," researchers can adapt the protocol to specific experimental needs while maintaining the highest standards of scientific integrity.

Compound Characteristics and Safe Handling

Prior to any experimental work, it is essential to understand the physicochemical properties and safety requirements of the compound.

Physicochemical Data

A summary of key properties for 2-O-Methyl-β-D-N-acetylneuraminic Acid Sodium Salt is presented below.

| Property | Value | Source(s) |

| CAS Number | 63879-76-5 | [5] |

| Molecular Formula | C₁₂H₂₀NNaO₉ | [6] |

| Molecular Weight | 345.28 g/mol | |

| Appearance | White to off-white crystalline powder or solid | [7] |

| Purity (Typical) | ≥95% (TLC) | [8] |

| Recommended Storage | -20°C, desiccated | [8] |

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves when handling the solid compound and its solutions.

-

Work Environment: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

Static Electricity: Sialic acid powders can be fine and prone to static. Use an anti-static weigh boat or an ionizer to ensure accurate measurement.

-

Disposal: Dispose of the compound and its solutions in accordance with local, state, and federal regulations.

Experimental Protocol: Aqueous Stock Solution

This protocol details the preparation of a sterile, aqueous stock solution, which is suitable for most biological applications, including cell culture and enzymatic assays.

Required Materials and Equipment

-

2-O-Methyl-β-D-N-acetylneuraminic Acid Sodium Salt (e.g., LGC Standards, Toronto Research Chemicals)[6][9]

-

Nuclease-free, ultrapure water (18.2 MΩ·cm)

-

Analytical balance (4-decimal place readability)

-

Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL, 15 mL, 50 mL)

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Sterile syringe filters (0.22 µm pore size, low protein binding, e.g., PVDF or PES)

-

Sterile syringes

Step-by-Step Methodology

Step 1: Pre-Protocol Calculations The accuracy of your stock solution begins with a correct calculation. Use the formula below to determine the mass of the compound required for your desired concentration and volume.

Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight (g/mol)

-

Example Calculation for a 10 mM stock solution in 10 mL:

-

Mass (g) = 0.010 mol/L × 0.010 L × 345.28 g/mol

-

Mass (g) = 0.0034528 g = 3.45 mg

-

Step 2: Weighing the Compound Causality: Precise weighing is non-negotiable for achieving the target concentration. An analytical balance provides the necessary accuracy.

-

Place a clean, anti-static weigh boat on the analytical balance and tare to zero.

-

Carefully weigh the calculated mass of the compound. Record the exact mass to all decimal places provided by the balance.

-

This recorded mass should be used to calculate the actual final concentration of your stock solution.

Step 3: Dissolution Causality: The choice of solvent is critical. Ultrapure water is used to prevent contamination from ions, organic compounds, or microbes that could interfere with downstream applications. Sialic acid derivatives are generally water-soluble.

-

Transfer the weighed powder to a sterile conical tube of appropriate volume.

-

Add approximately 80% of the final desired volume of ultrapure water to the tube.

-

Cap the tube securely and vortex at medium speed until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

-

Add ultrapure water to reach the final calculated volume. Invert the tube gently several times to ensure a homogenous solution.

Step 4: Sterilization and pH Check Causality: For biological assays, sterility is essential to prevent contamination. Sterile filtration is the preferred method as autoclaving can lead to the degradation of temperature-sensitive molecules.[10] The pH of the solution can also impact stability; the parent compound N-acetylneuraminic acid is most stable in a pH range of 3.0-10.0.[10]

-

Draw the solution into a sterile syringe.

-

Attach a 0.22 µm sterile syringe filter to the syringe.

-

Dispense the solution through the filter into a new sterile tube. This is your final, sterile stock solution.

-

(Optional but recommended) Measure the pH of a small drop of the solution using a calibrated pH meter or pH strip to ensure it is within a neutral range (typically pH 6.5-7.5).

Step 5: Aliquoting and Storage Causality: Creating single-use aliquots is a critical best practice. It prevents repeated freeze-thaw cycles, which can degrade the compound and compromise its activity.[11] It also minimizes the risk of contaminating the entire stock.

-

Dispense the sterile stock solution into smaller, single-use, sterile microcentrifuge tubes.

-

Clearly label each aliquot with the compound name, final concentration, preparation date, and your initials.

-

Store aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year or more) . Avoid storing in a frost-free freezer, as temperature cycling can occur.

Visualization of the Preparation Workflow

The following diagram illustrates the key steps in the preparation of an aqueous stock solution.

Caption: Workflow for Aqueous Stock Solution Preparation.

Quality Control and Validation

A protocol is only as trustworthy as its validation. Verifying the concentration and purity of your stock solution is essential for ensuring experimental reproducibility.

-

Concentration Verification (HPLC): The most accurate method for confirming concentration is High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Refractive Index or ELSD for carbohydrates).[12] A standard curve should be generated using a certified reference standard to accurately quantify the concentration of the prepared stock.

-

Purity Assessment (HPLC): The same HPLC run can be used to assess purity. The presence of significant secondary peaks may indicate degradation or contamination. Purity is typically calculated by the area normalization method.[13]

-

Long-Term Stability Check: To ensure the stability of your stored aliquots, it is good practice to re-analyze a test aliquot via HPLC after a set period (e.g., 6 months) and compare the chromatogram to the original analysis.

Conclusion

This application note provides a comprehensive and scientifically-grounded protocol for the preparation of 2-O-Methyl-β-D-N-acetylneuraminic Acid Sodium Salt stock solutions. By following these detailed steps—from precise calculation and sterile handling to proper storage and quality control—researchers, scientists, and drug development professionals can ensure the integrity and reliability of their experimental starting materials, thereby enhancing the validity and reproducibility of their scientific findings.

References

-

McCleary, B. V., et al. (2021). Measurement of Available Carbohydrates in Cereal and Cereal Products, Dairy Products, Vegetables, Fruit, and Related Food Products and Animal Feeds: First Action 2020.07. Journal of AOAC INTERNATIONAL. [Link]

-

McCleary, B. V. (2021). Measurement of Available Carbohydrates in Cereal and Cereal Products, Dairy Products, Vegetables, Fruit, and Related Food Products and Animal Feeds. Journal of AOAC International, 104(2), 364-384. [Link]

-

Antec Scientific. (2023). Carbohydrates in food according to AOAC 2018.16. Retrieved from Antec Scientific website. [Link]

-

McClements, D.J. (n.d.). Analysis of Carbohydrates. University of Massachusetts Amherst. [Link]

-

Chen, X., & Varki, A. (2010). General Consideration on Sialic Acid Chemistry. In Sialic Acids (pp. 1-28). Springer, Vienna. [Link]

-

Bio-Rad Laboratories. (2020). Analyzing Carbohydrates. Retrieved from Bio-Rad website. [Link]

- Chandler, M., et al. (1994). Preparation of n-acetyl neuraminic derivatives.

-

Wang, J., et al. (2023). Development of N-Acetylneuraminic Acid Reference Material from Fermentation Products. Applied Sciences, 13(3), 1601. [Link]

-

Almarza, E., et al. (2021). Engineering the sialome of mammalian cells with sialic acid mimetics. Nature Protocols, 16(1), 57-81. [Link]

- Parry, S. B., et al. (2001). Crystalline N-acetyl neuraminic acid derivatives and process for their preparation.

-

Zhang, Y., et al. (2020). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. Molecules, 25(21), 5141. [Link]

-

Lv, X., et al. (2017). Synthesis of Sialic Acids, Their Derivatives and Analogues Using a Whole‐Cell Catalyst. ChemCatChem, 9(16), 3123-3128. [Link]

-

Haverkamp, J., et al. (1980). Stability of N-acyl groups of neuraminic acid residues in 2 leads to 8 linked polymers toward methanolysis used in methylation analysis. FEBS Letters, 121(1), 33-36. [Link]

-

Nacalai Tesque. (n.d.). Sialic Acid Related Products. Retrieved from Nacalai Tesque website. [Link]

-

Varki, A., & Schauer, R. (2022). Sialic Acids. In Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press. [Link]

-

Wikipedia. (n.d.). Sialic acid. Retrieved from Wikipedia. [Link]

-

Calatrava-Pérez, E., et al. (2021). A biomimetic receptor for 2-O-methyl-N-acetyl-α-neuraminic acid. ChemRxiv. [Link]

Sources

- 1. Sialic acid - Wikipedia [en.wikipedia.org]

- 2. General Consideration on Sialic Acid Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. biomall.in [biomall.in]

- 6. 2-O-Methyl-Beta-D-N-acetylneuraminic Acid Sodium Salt [lgcstandards.com]

- 7. nacalai.com [nacalai.com]

- 8. 2-O-Methyl-a- D -N-acetylneuraminic acid 95 TLC 50930-22-8 [sigmaaldrich.com]

- 9. 2-O-Methyl-Beta-D-N-acetylneuraminic Acid Sodium Salt, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]

- 10. researchgate.net [researchgate.net]

- 11. Engineering the sialome of mammalian cells with sialic acid mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bioradiations.com [bioradiations.com]

- 13. mdpi.com [mdpi.com]

HPLC method development for 2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt detection

Label-Free HPLC-CAD Method Development for the Quantitation of 2-O-Methyl- β -D-N-acetylneuraminic Acid Sodium Salt

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Quality control, structural characterization, and pharmacokinetic tracking of synthetic sialic acid derivatives and biological probes.

Executive Summary

The accurate quantitation of highly polar, non-chromophoric carbohydrate derivatives is a persistent challenge in biopharmaceutical analysis. 2-O-Methyl- β -D-N-acetylneuraminic Acid Sodium Salt is a specialized sialic acid derivative utilized in glycobiology and drug development. Unlike standard sialic acids, its unique structural modification at the anomeric center renders traditional analytical workflows obsolete.

This application note details a self-validating, label-free analytical method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) . By leveraging the volatility of HILIC mobile phases and the universal, mass-based response of CAD, this protocol provides a robust framework for the sensitive and direct quantitation of intact 2-O-methylated sialic acids[1].

The Structural Conundrum: Causality Behind Method Selection

Why Traditional DMB Derivatization Fails

In standard biopharmaceutical workflows, sialic acids like N-acetylneuraminic acid (Neu5Ac) are quantified by reacting the free α -keto acid at the C2 anomeric position with 1,2-diamino-4,5-methylenedioxybenzene (DMB) to form a fluorescent quinoxalinone derivative.

However, in 2-O-Methyl- β -D-N-acetylneuraminic Acid , the C2 position is locked as a methyl glycoside (a stable ketal). Because the molecule cannot undergo ring-opening to expose the reactive α -keto acid, DMB derivatization is chemically impossible without aggressive acid hydrolysis—a step that would cleave the defining 2-O-methyl group.

The HILIC-CAD Rationale

To analyze the intact molecule, an orthogonal approach is required:

-

Detection (CAD): Charged Aerosol Detection provides a near-universal, mass-based response for non-volatile analytes, bypassing the need for a UV chromophore or fluorescent tag[2].

-

Separation (HILIC): Sialic acid sodium salts are highly hydrophilic and exhibit poor retention on standard C18 columns without non-volatile ion-pairing agents (which are strictly incompatible with CAD). An Amide-HILIC column retains the polar analyte effectively. Moreover, the high-acetonitrile mobile phase used in HILIC significantly enhances the nebulization and desolvation efficiency within the CAD, amplifying sensitivity[1].

Fig 1. Decision matrix illustrating the necessity of label-free CAD for O-methylated sialic acids.

Analytical Parameters & Quantitative Data

To ensure reproducibility, all quantitative parameters for the chromatographic separation and detector settings are standardized in the tables below.

Table 1: HPLC-CAD Instrument Parameters

| Parameter | Specification | Causality / Rationale |

| Column | Amide-HILIC (150 mm × 2.1 mm, 3 µm) | Strong hydrogen bonding and dipole interactions retain the polar sialic acid. |

| Column Temperature | 40 °C | Reduces mobile phase viscosity and improves mass transfer for sharper peaks. |

| Flow Rate | 0.4 mL/min | Optimal flow for efficient CAD nebulization without exceeding backpressure limits. |

| Injection Volume | 5.0 µL | Balances sensitivity with the risk of peak distortion from injection solvent effects. |

| CAD Evaporator Temp | 35 °C (Low) | Prevents thermal degradation of the analyte while ensuring complete mobile phase evaporation. |

| Data Collection Rate | 10 Hz | Provides sufficient data points across narrow HILIC peaks for accurate integration. |

Table 2: HILIC Gradient Elution Profile

Mobile Phase A (MPA): 50 mM Ammonium Formate in Water (pH 4.5) Mobile Phase B (MPB): Acetonitrile (100%) (Note: Ammonium formate is selected because it provides ionic strength to control secondary electrostatic interactions on the column while being 100% volatile for CAD compatibility).

| Time (min) | % MPA (Aqueous) | % MPB (Organic) | Elution Phase |

| 0.0 | 15 | 85 | Initial Hold (High organic for HILIC retention) |

| 2.0 | 15 | 85 | Isocratic Hold |

| 12.0 | 40 | 60 | Linear Gradient (Elution of 2-O-Methyl- β -D-Neu5Ac) |

| 15.0 | 40 | 60 | Column Wash |

| 15.1 | 15 | 85 | Return to Initial Conditions |

| 25.0 | 15 | 85 | Re-equilibration |

Experimental Protocol: A Self-Validating System

This step-by-step methodology incorporates internal checks (System Suitability) to guarantee that the protocol validates itself during execution.

Phase 1: Reagent and Mobile Phase Preparation

Critical Note: CAD is highly sensitive to non-volatile impurities. Use strictly LC-MS grade reagents and Type I ultrapure water (18.2 MΩ·cm).

-

Prepare Mobile Phase A (50 mM Ammonium Formate, pH 4.5):

-

Dissolve 3.15 g of LC-MS grade ammonium formate in 1.0 L of ultrapure water.

-

Adjust the pH to 4.5 using LC-MS grade formic acid.

-

Filter through a 0.2 µm nylon membrane.

-

-

Prepare Mobile Phase B: 100% LC-MS grade Acetonitrile.

-

Prepare Diluent: Mix Acetonitrile and Water in an 80:20 (v/v) ratio. Using a high-organic diluent prevents peak broadening (the "solvent effect") upon injection onto the HILIC column.

Phase 2: Standard Preparation

-

Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-O-Methyl- β -D-N-acetylneuraminic Acid Sodium Salt reference standard. Dissolve in 10.0 mL of ultrapure water.

-

Working Standard (100 µg/mL): Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent (80:20 ACN:Water).

-

Calibration Curve: Serially dilute the Working Standard with Diluent to create calibration levels at 5, 10, 25, 50, 100, and 200 µg/mL.

Phase 3: Instrument Setup & System Suitability Test (SST)

Before analyzing unknown samples, the system must prove its operational integrity.

-

Purge the HPLC pumps and CAD nebulizer with the mobile phases.

-

Equilibrate the column at initial conditions (15% MPA / 85% MPB) for at least 30 minutes until the CAD baseline stabilizes (noise < 0.5 pA).

-

Execute the SST Sequence:

-

Inject Blank (Diluent) × 2: Verify no interfering peaks elute at the expected retention time of the analyte.

-

Inject Working Standard (100 µg/mL) × 6:

-

Acceptance Criterion 1: Retention time %RSD ≤ 1.0%.

-

Acceptance Criterion 2: Peak area %RSD ≤ 2.0%.

-

Acceptance Criterion 3: USP Tailing Factor between 0.8 and 1.5.

-

-

Fig 2. Mechanism of Charged Aerosol Detection (CAD) following HILIC separation.

Method Validation Metrics

When executed correctly, this protocol yields a highly reliable analytical method. Because CAD response is non-linear over wide dynamic ranges, data should be fitted using a quadratic or power-function (log-log) calibration curve rather than simple linear regression[2].

Table 3: Representative Validation Performance

| Validation Parameter | Expected Result | Causality / Significance |

| Limit of Detection (LOD) | ≤ 1.5 µg/mL (S/N ≥ 3) | High organic mobile phase enhances CAD nebulization efficiency. |

| Limit of Quantitation (LOQ) | ≤ 5.0 µg/mL (S/N ≥ 10) | Ensures accurate baseline tracking for low-level impurity analysis. |

| Calibration Fit (R²) | ≥ 0.998 (Power Fit) | Compensates for the inherent non-linear particle charging dynamics of CAD. |

| Method Precision | ≤ 2.0% RSD (n=6) | Validates the stability of the HILIC stationary phase and CAD electrometer. |

| Recovery / Accuracy | 95.0% – 105.0% | Confirms absence of matrix suppression during the desolvation phase. |

References

- Direct Measurement of Sialic Acids Released From Glycoproteins, by High Performance Liquid Chromatography and Charged Aerosol Detection. Thermo Fisher Scientific.

- Wang, Y., et al. "Development and validation of a label-free HPLC-CAD method to determine total sialic acid in therapeutic proteins." Journal of Pharmaceutical and Biomedical Analysis 263 (2025): 116937.

- DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns. Waters Corporation.

Application Note: 2-O-Methyl-β-D-N-acetylneuraminic Acid Sodium Salt as a Reference Standard in Biotherapeutic Sialic Acid Profiling

Executive Summary

The composition of glycans on biotherapeutic glycoproteins fundamentally dictates their immunogenicity, pharmacokinetics, and pharmacodynamics 1[1]. Specifically, the ratio of N-acetylneuraminic acid (Neu5Ac) to the potentially immunogenic N-glycolylneuraminic acid (Neu5Gc) is a Critical Quality Attribute (CQA) mandated by ICH Q6B guidelines 2[2].

While traditional quantification relies on fluorescent derivatization (e.g., DMB labeling) 3[3], modern high-throughput laboratories are shifting toward direct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This transition necessitates highly stable internal standards. 2-O-Methyl-β-D-N-acetylneuraminic Acid Sodium Salt (CAS: 63879-76-5) serves as an optimal reference standard and model compound 4[4]. By locking the anomeric center, this molecule provides unparalleled chromatographic stability and enzymatic resistance.

Mechanistic Grounding & Physicochemical Properties

The Causality Behind the Chemical Structure

Free sialic acids in aqueous solutions undergo rapid mutarotation between their α and β anomers. In Hydrophilic Interaction Liquid Chromatography (HILIC), this mutarotation often results in peak broadening or severe peak splitting, compromising integration accuracy.

By methylating the C2 anomeric position, 2-O-Methyl-β-D-Neu5Ac is stereochemically locked. This structural modification provides two distinct mechanistic advantages:

-

Chromatographic Fidelity: It elutes as a single, sharp peak, making it an ideal internal standard (IS) for correcting matrix effects and ion suppression in LC-MS/MS.

-

Enzymatic Resistance: Most viral, bacterial, and mammalian neuraminidases (sialidases) strictly cleave α(2→3), α(2→6), or α(2→8) linkages. The synthetic β-methyl glycoside linkage is completely resistant to these enzymes. Consequently, it acts as a highly stable model compound for studying the binding of influenza virus hemagglutinin and metal ions without the risk of enzymatic degradation by viral neuraminidases 5[5].

Fig 1. Mechanistic advantages of 2-O-Methyl-β-D-Neu5Ac ensuring analytical trustworthiness.

Table 1: Physicochemical Properties

| Property | Specification |

| Chemical Name | 2-O-Methyl-β-D-N-acetylneuraminic Acid Sodium Salt |

| CAS Number | 63879-76-5 |

| Molecular Formula | C₁₂H₂₀NNaO₉ |

| Molecular Weight | 345.28 g/mol |

| Anomeric Configuration | Beta (β) locked via O-methylation |

| Primary Applications | LC-MS Internal Standard, Viral Binding Model Compound |

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems. The inclusion of System Suitability Tests (SST) guarantees that matrix interferences and recovery losses are actively monitored and corrected.

Protocol A: Direct LC-MS/MS Quantification of Sialic Acids

Causality Note: Sialic acids are released from glycoproteins using mild acid hydrolysis (2M Acetic Acid, 80°C) 6[6]. Because methyl glycosides require significantly harsher conditions (e.g., 2M TFA at 100°C) to hydrolyze, the 2-O-Methyl-β-D-Neu5Ac IS remains completely intact during the mild release of natural Neu5Ac/Neu5Gc, allowing it to accurately track volume losses and ionization fluctuations.

Step-by-Step Methodology:

-

System Suitability Test (SST): Inject a Sialic Acid Reference Panel (SARP) containing known ratios of Neu5Ac, Neu5Gc, and 2-O-Methyl-β-D-Neu5Ac. Verify that the coefficient of variation (CV) for the IS peak area is < 5% across 3 replicate injections.

-

Sample Aliquoting: Transfer 50 µg of the biotherapeutic glycoprotein (e.g., monoclonal antibody) into a 1.5 mL low-bind microcentrifuge tube.

-

Internal Standard Spiking: Add exactly 100 pmol of 2-O-Methyl-β-D-N-acetylneuraminic Acid Sodium Salt to the sample.

-

Mild Acid Hydrolysis: Add 2M Acetic Acid to bring the final reaction volume to 100 µL. Incubate in a thermocycler at 80°C for exactly 2 hours to release terminal sialic acids.

-

Protein Precipitation: Cool the samples to 4°C. Add 400 µL of ice-cold ethanol to precipitate the deglycosylated protein matrix. Vortex for 15 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

-

Drying and Reconstitution: Transfer 400 µL of the supernatant to a new LC vial. Evaporate to dryness under a gentle stream of nitrogen. Reconstitute the dried pellet in 50 µL of LC-MS mobile phase (75% Acetonitrile containing 10 mM Ammonium Formate, pH 3.0).

-

LC-MS/MS Analysis: Inject 2 µL onto a HILIC column (e.g., Waters BEH Amide, 1.7 µm, 2.1 × 100 mm). Operate the mass spectrometer in negative Electrospray Ionization (ESI) Multiple Reaction Monitoring (MRM) mode.

-

Transitions: Neu5Ac (m/z 308 → 87), Neu5Gc (m/z 324 → 87), 2-O-Methyl IS (m/z 322 → 87).

-

Fig 2. Self-validating LC-MS/MS workflow using 2-O-Methyl-β-D-Neu5Ac as an internal standard.

Protocol B: Influenza Hemagglutinin (HA) Binding Inhibition Assay

Causality Note: To investigate the binding affinity of viral hemagglutinin to host sialic acids, one must prevent the viral neuraminidase (NA) from cleaving the substrate during the assay. 2-O-Methyl-β-D-Neu5Ac acts as a stable decoy receptor that binds HA but cannot be cleaved by NA 5[5].

Step-by-Step Methodology:

-

Plate Preparation: Coat a 96-well high-binding microtiter plate with 100 µL/well of Fetuin (10 µg/mL in PBS). Incubate overnight at 4°C.

-

Blocking: Wash the plate 3× with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 1% BSA in PBS to block non-specific binding. Incubate for 1 hour at room temperature.

-

Inhibitor Pre-incubation: In a separate V-bottom plate, prepare a serial dilution of 2-O-Methyl-β-D-N-acetylneuraminic Acid Sodium Salt (ranging from 0.1 mM to 10 mM). Add a constant titer of recombinant Influenza HA protein (or whole inactivated virus) to each well. Incubate for 30 minutes at 4°C to reach binding equilibrium.

-

Binding Phase: Transfer 100 µL of the HA-inhibitor complexes to the Fetuin-coated plate. Incubate for exactly 1 hour at 4°C (maintaining low temperature further suppresses any trace NA activity).

-

Detection: Wash the plate 5× with PBST. Add an anti-HA primary antibody, followed by an HRP-conjugated secondary antibody. Develop with TMB substrate for 10 minutes, stop the reaction with 1M H₂SO₄, and read the absorbance at 450 nm to calculate the IC₅₀ of the inhibitor.

Comparative Analytical Strategies

To justify the shift from traditional derivatization to direct mass spectrometry, the following table summarizes the operational parameters of both methodologies.

Table 2: Comparison of Sialic Acid Quantification Workflows

| Parameter | Traditional DMB-HPLC-FLD | Direct LC-MS/MS (with 2-O-Methyl IS) |

| Derivatization Required | Yes (DMB labeling, 50°C for 3h) | No |

| Light Sensitivity | High (DMB derivatives degrade rapidly) | None |

| Internal Standard | Rarely used (difficult to match derivatization kinetics) | 2-O-Methyl-β-D-Neu5Ac |

| Analysis Time per Sample | ~25–30 minutes | ~5–10 minutes |

| Matrix Interference | High (excess DMB reagent peaks) | Low (MRM filtering) |

| Anomeric Resolution | Not applicable (ring opened during labeling) | Locked β-anomer prevents peak splitting |

References

-

Agilent Technologies. "An Improved Workflow for Profiling and Quantitation of Sialic Acids in Biotherapeutics." 1[1]

-

Waters Corporation. "DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns." 2[2]

-

Sigma-Aldrich. "Improving the Chromatographic Separation of DMB-Labeled Sialic Acids for the Comparison of Biosimilars to Reference Materials." 3[3]

-

Sigma-Aldrich. "N-acetylneuraminic acid - 2-O-Methyl-Beta-D-N-acetylneuraminic Acid Sodium Salt." 4[4]

-

LCMS.cz. "Rapid High-Throughput Profiling and Quantitation of Sialic Acids in Biotherapeutics." 6[6]

-

Biozol. "2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt, CAS..." 5[5]

Sources

- 1. agilent.com [agilent.com]

- 2. waters.com [waters.com]

- 3. Improving the Chromatographic Separation of DMB-Labeled Sialic Acids for the Comparison of Biosimilars to Reference Materials [sigmaaldrich.com]

- 4. N-acetylneuraminic acid | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt, CAS [[63879-76-5]] | BIOZOL [biozol.de]

- 6. lcms.cz [lcms.cz]

Application Note: In Vitro Cell Culture Applications of 2-O-Methyl-β-D-N-acetylneuraminic Acid Sodium Salt

Executive Summary

In the study of glycobiology, viral entry, and immune modulation, distinguishing between specific receptor-mediated interactions and non-specific background noise is a persistent challenge. Sialic acids, particularly N-acetylneuraminic acid (Neu5Ac), are the terminal capping sugars on most mammalian cell surface glycans. In nature, these sugars are exclusively linked via an α -glycosidic bond (e.g., α 2,3 or α 2,6).

2-O-Methyl- β -D-N-acetylneuraminic Acid Sodium Salt (CAS: 63879-76-5) is a synthetic analog featuring an inverted stereocenter at the anomeric carbon. Because biological receptors—such as viral hemagglutinins (HA), mammalian sialidases, and Siglecs—exhibit strict stereospecificity for the α -conformation, the β -anomer is biologically inert in these pathways. This binary "all-or-nothing" recognition makes the β -anomer an indispensable, high-fidelity negative control. By incorporating it into in vitro workflows, researchers can create self-validating assays that definitively prove mechanistic specificity.

Mechanistic Background: The Causality of Stereospecificity

To design robust cell culture assays, one must understand the causality behind ligand-receptor interactions. The binding pockets of sialic acid-recognizing proteins have evolved to accommodate the equatorial orientation of the natural α -linkage.

When the synthetic β -anomer is introduced, the axial orientation of the methyl group creates a profound steric clash within the receptor's binding cleft. Furthermore, the inversion alters the hydration shell and the spatial presentation of the crucial carboxylate group (C1), which is required for salt-bridge formation with conserved arginine residues in target proteins. As demonstrated in foundational NMR binding studies by, while the α -methyl glycoside of sialic acid binds influenza hemagglutinin with a Kd of 4.2 mM, the β -methyl glycoside exhibits absolutely no measurable binding.

Fig 1: Stereospecific recognition of sialic acid analogs by cellular receptors.

Quantitative Data Summary

The table below summarizes the differential behavior of α

- and β -anomers across key biological targets, highlighting why 2-O-Methyl- β -D-Neu5Ac is utilized as a structural probe.

| Target Protein / System | α -Methyl Glycoside ( Kd / Activity) | β -Methyl Glycoside ( Kd / Activity) | Mechanistic Implication for Cell Culture |

| Influenza A HA (X-31) | 4.2 mM ( Kd ) | No binding observed | Validates HA-mediated viral entry specificity. |

| Mammalian Sialidase | Cleaved (Active Substrate) | Not Cleaved (Inert) | Confirms stereospecificity of novel inhibitors. |

| Siglec-1 (CD169) | Specific Binding | No Binding | Acts as a decoy control in macrophage assays. |

Experimental Workflows and Protocols

When screening novel viral entry blockers or immunomodulators, a compound might reduce cellular infection simply because it alters media osmolarity, chelates essential ions, or causes mild cytotoxicity. By running a parallel control with 2-O-Methyl- β -D-Neu5Ac (available as a standardized sodium salt from suppliers like ), researchers create a self-validating system . If the β -anomer also inhibits the pathway, the researcher immediately knows the effect is an artifact rather than specific receptor antagonism.

Protocol A: Self-Validating Competitive Viral Binding Assay

Objective: To determine if a novel antiviral compound or neutralizing antibody specifically blocks sialic acid-dependent viral entry, using the β -anomer to rule out non-specific background interference.

Materials:

-

Target Cells: MDCK (Madin-Darby Canine Kidney) cells.

-

Infection Medium: DMEM supplemented with 0.2% BSA (serum-free to avoid exogenous sialic acids).

-

Positive Control: 2-O-Methyl- α -D-Neu5Ac (Competitive Inhibitor).

-

Negative Control: 2-O-Methyl- β -D-Neu5Ac Sodium Salt (Decoy).

Step-by-Step Methodology:

-

Cell Seeding: Seed MDCK cells in a 96-well tissue culture plate at 5×104 cells/well. Incubate at 37°C, 5% CO₂ until a 90-100% confluent monolayer forms (typically 24 hours).

-

Wash Step: Wash the monolayer twice with cold PBS (pH 7.4) to remove residual serum proteins.

-

Ligand Pre-incubation: Prepare equimolar solutions (e.g., 5 mM) of the α -anomer, the β -anomer, and your test compound in Infection Medium. Add 100 µL of each to designated wells. Incubate at 4°C for 30 minutes. (Note: 4°C prevents endocytosis, isolating the binding event).

-

Viral Introduction: Add fluorescently labeled viral particles (e.g., FITC-labeled Influenza A) at a Multiplicity of Infection (MOI) of 10 directly to the pre-incubated wells. Incubate for 1 hour at 4°C.

-

Removal of Unbound Particles: Aspirate the medium and wash the cells three times with cold PBS.

-

Quantification: Lyse the cells using a standard RIPA buffer and measure fluorescence (Ex: 490 nm / Em: 525 nm) using a microplate reader.

-

Data Interpretation (The Self-Validation Logic):

-

Valid Assay: The α -anomer reduces fluorescence (competitive inhibition), while the β -anomer well shows fluorescence equal to the untreated virus control.

-

Invalid Assay: If the β -anomer well shows reduced fluorescence, non-specific interference (e.g., pH shift, sodium toxicity) is occurring, invalidating the test compound's results.

-

Fig 2: Self-validating competitive binding workflow using the β-anomer control.

Protocol B: Sialidase Stereospecificity Validation

Objective: To confirm that a recombinant sialidase (neuraminidase) expressed in cell culture maintains strict α -linkage specificity and is not contaminated by non-specific glycosidases.

Step-by-Step Methodology:

-

Enzyme Preparation: Isolate the recombinant sialidase from the cell culture supernatant or lysate.

-

Substrate Setup: Prepare two parallel reaction tubes.

-

Tube 1: 1 mM 4-Methylumbelliferyl- α -D-N-acetylneuraminic acid (MUNANA) - Fluorogenic positive control.

-

Tube 2: 1 mM 2-O-Methyl- β -D-Neu5Ac Sodium Salt.

-

-

Reaction: Add 10 mU of the isolated enzyme to both tubes in a sodium acetate buffer (pH 5.5). Incubate at 37°C for 30 minutes.

-

Termination & Analysis: Terminate Tube 1 with a high pH stop solution (0.1 M Glycine, pH 10.7) and read fluorescence. For Tube 2, analyze the reaction mixture via HPLC or LC-MS to check for the release of free Neu5Ac.

-

Causality: A pure, properly folded mammalian or viral sialidase utilizes a transition-state mechanism that strictly requires the α -anomeric configuration. The complete absence of free Neu5Ac in Tube 2 confirms the structural integrity and specificity of the synthesized enzyme.

References

-

Sauter, N. K., et al. (1989). "Proton nuclear magnetic resonance studies of the binding of sialosides to intact influenza virus." Biochemistry, 28(21), 8388-8396.[Link] [1]

-

Crocker, P. R., Paulson, J. C., & Varki, A. (2007). "Siglecs and their roles in the immune system." Nature Reviews Immunology, 7(4), 255-266.[Link]

Application Note: Advanced HILIC-MS/MS Quantification of 2-O-Methyl-β-D-N-acetylneuraminic Acid Sodium Salt

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Application Focus: Absolute Quantification, Internal Standardization, and Matrix Effect Isolation

Introduction & Mechanistic Insights

Sialic acids, predominantly N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc), are critical terminal monosaccharides on glycoproteins. Their presence and relative abundance directly influence the pharmacokinetics, immunogenicity, and cellular adhesion of biotherapeutics[1]. In mass spectrometry (MS) workflows, precise absolute quantification of these endogenous sugars requires a robust, non-endogenous internal standard.

2-O-Methyl-β-D-N-acetylneuraminic acid sodium salt (CAS 23755-35-3) serves as an ideal surrogate analyte or internal standard. Because the methyl group is locked in a β-glycosidic linkage at the C2 position, this synthetic derivative is highly resistant to standard mammalian and bacterial sialidases (which predominantly cleave naturally occurring α-2,3 and α-2,6 linkages).

The Derivatization Pitfall: A Critical Scientific Insight

As a Senior Application Scientist, I frequently observe laboratories attempting to apply standard 1,2-diamino-4,5-methylenedioxybenzene (DMB) derivatization protocols to 2-O-Methyl-β-D-Neu5Ac. This is a fundamental mechanistic error.